![molecular formula C21H26ClFN2O3 B6482211 1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride CAS No. 1216452-70-8](/img/structure/B6482211.png)
1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group might contribute to the compound’s potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring substituted with a fluorophenyl group and a hydroxypropoxyphenyl ethanone group. The exact three-dimensional structure and stereochemistry would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the ether group in the hydroxypropoxyphenyl part might be susceptible to reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polar hydroxypropoxy group and the nonpolar fluorophenyl and piperazine groups .Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .
Development of Novel Thiouracil Amide Compounds
The compound has been used in the development of novel thiouracil amide compounds. These compounds have been shown to cleave poly (ADP-ribose) polymerase .
Antimicrobial Activities
The compound has been manipulated to improve relative antimicrobial activities against certain resistant species commonly disseminated in the hospital environment .
Molecular Docking Analysis
The compound has been used in molecular docking analysis. This analysis showed that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Inhibitory Effects on ENT1 and ENT2
The compound has been studied for its inhibitory effects on ENT1 and ENT2. The addition of chloride to the meta position of the benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3.ClH/c1-16(25)17-6-8-19(9-7-17)27-15-18(26)14-23-10-12-24(13-11-23)21-5-3-2-4-20(21)22;/h2-9,18,26H,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQOSZJTDXRQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.